Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, a morpholine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced to the pyrrolidine ring.
Tert-butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the morpholine ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring and aminomethyl group can facilitate interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)-4-(piperidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with an additional pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate provides unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C14H27N3O3 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-morpholin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-9-11(8-15)12(10-17)16-4-6-19-7-5-16/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
MCHMILDYUDVJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2CCOCC2)CN |
Origin of Product |
United States |
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